N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide
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Overview
Description
N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide is a cyclodepsipeptide produced by the actinomycete Microbispora sp. ATCC 55140 . It is known for its potent endothelin antagonistic properties, making it a significant compound in the field of medicinal chemistry . The structure of this compound includes six alpha-amino acids and a pyrrolecarboxylic acid .
Scientific Research Applications
N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is known for its ability to inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria, making it a potential therapeutic agent for targeting bacterial virulence . Additionally, this compound’s endothelin antagonistic properties make it a valuable compound for studying cardiovascular diseases and developing new treatments . Its unique structure and biological activity also make it a subject of interest in natural product chemistry and drug discovery .
Preparation Methods
N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide is typically isolated from the culture extracts of Microbispora sp. ATCC 55140 . The isolation process involves fermentation of the microorganism followed by extraction and purification using techniques such as mass spectrometry, 1D and 2D NMR spectroscopy
Chemical Reactions Analysis
N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, which contains phenylglycine residues, allows it to participate in these reactions . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenylglycine residues .
Mechanism of Action
The mechanism of action of N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide involves its role as an endothelin receptor antagonist . Endothelin is a potent vasoconstrictor, and by inhibiting its receptor, this compound can reduce vasoconstriction and lower blood pressure. This makes it a potential therapeutic agent for conditions such as hypertension and other cardiovascular diseases . The molecular targets of this compound include the endothelin receptors, and its pathway involves blocking the binding of endothelin to these receptors, thereby preventing its vasoconstrictive effects .
Comparison with Similar Compounds
N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide is part of a group of cyclodepsipeptides that includes Cochinmicin I and N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamideI . These compounds share similar structures and biological activities, but this compound is unique in its specific combination of L-Dpg and D-Dpg residues . Other similar compounds include WS9326A and WS9326B, which are also cyclodepsipeptides with receptor antagonistic properties . this compound’s specific endothelin antagonistic activity sets it apart from these other compounds .
Properties
CAS No. |
143728-98-7 |
---|---|
Molecular Formula |
C46H46ClN7O12 |
Molecular Weight |
924.361 |
IUPAC Name |
N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C46H46ClN7O12/c1-23-40(59)53-38(27-17-29(55)21-30(56)18-27)45(64)54-39(28-19-31(57)22-32(58)20-28)46(65)66-24(2)37(44(63)51-34(42(61)48-23)15-25-9-5-3-6-10-25)52-43(62)35(16-26-11-7-4-8-12-26)50-41(60)33-13-14-36(47)49-33/h3-14,17-24,34-35,37-39,49,55-58H,15-16H2,1-2H3,(H,48,61)(H,50,60)(H,51,63)(H,52,62)(H,53,59)(H,54,64)/t23-,24-,34-,35+,37-,38-,39+/m1/s1 |
InChI Key |
SHHDTFPTYUGWHB-LSTCLERCSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
Synonyms |
cochinmicin II |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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